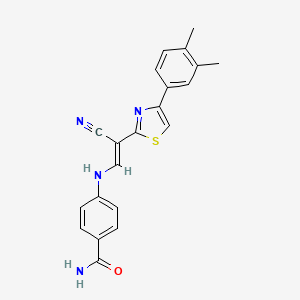

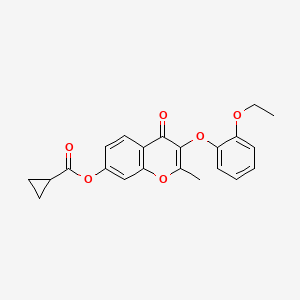

(E)-4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzamide, also known as CTB, is a small molecule that has been extensively studied in the field of cancer research. CTB is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Applications De Recherche Scientifique

Security Ink Development

A novel half-cut cruciform molecule, closely related to the target compound, has demonstrated significant potential in the development of security inks. This molecule exhibits morphology-dependent fluorochromism, induced by mechanical force or pH changes, enabling reversible color transitions without the need for covering agents. Its unique properties make it an excellent candidate for anti-counterfeiting measures in security inks (Xiao-lin Lu & M. Xia, 2016).

Anticancer Research

Research into benzamide derivatives incorporating the thiadiazole scaffold has shown promising anticancer activities. These compounds, synthesized under microwave irradiation, demonstrated significant in vitro anticancer potential against various human cancer cell lines. Such findings highlight the compound's relevance in designing new therapeutic agents for cancer treatment (S. Tiwari et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects on steel in acidic environments. These compounds offer high inhibition efficiency, suggesting the potential of (E)-4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzamide related structures in developing new corrosion inhibitors for industrial applications (Zhiyong Hu et al., 2016).

Antibacterial Agents

Studies have developed novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole, showing significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Such findings underscore the compound's potential in antibacterial drug development, contributing to the battle against resistant bacterial strains (M. Palkar et al., 2017).

Environmental Sensing and Monitoring

The synthesis of benzothiazole derivatives for environmental sensing, specifically the detection of fluoride anions, represents another vital application. One derivative showcased a notable color change upon fluoride anion interaction, facilitating the easy visual detection of this anion in solutions. This capability can be instrumental in environmental monitoring and public health (E. A. Younes et al., 2020).

Propriétés

IUPAC Name |

4-[[(E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-13-3-4-16(9-14(13)2)19-12-27-21(25-19)17(10-22)11-24-18-7-5-15(6-8-18)20(23)26/h3-9,11-12,24H,1-2H3,(H2,23,26)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTKLSMNERYRBO-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2974478.png)

![Tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2974481.png)

![2-(Butylthio)-8-((4-chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2974486.png)

![N-(3,5-dimethoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2974490.png)

![2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide](/img/structure/B2974495.png)